molecular formula C18H17ClN4O B2942356 N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-78-8

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2942356
CAS No.: 866872-78-8
M. Wt: 340.81
InChI Key: PWEYYQZSLWSNHE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at position 1, a methyl group at position 5, and a 4-chlorophenyl carboxamide moiety at position 2. This scaffold is frequently explored in medicinal chemistry due to the versatility of triazole derivatives in targeting diverse biological pathways.

The 4-chlorophenyl and 4-ethylphenyl substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and receptor interactions. Crystallographic studies of similar triazole carboxamides (e.g., compounds 4 and 5 in ) reveal planar molecular conformations with slight deviations due to ortho-substituted aryl groups, which may affect packing and intermolecular interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYYQZSLWSNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C18H17ClN4O
Molecular Weight 340.81 g/mol
LogP 4.3959
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 50.173 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Binding : It may bind to receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values reported between 1.1 μM and 2.6 μM.
  • HCT-116 (colon cancer) : Similar IC50 values indicating strong efficacy.

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:

  • Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl ...Contains both 4-chlorophenyl and 4-ethylphenyl groupsSignificant against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks 4-chlorophenyl groupLower anticancer activityReduced antimicrobial efficacy
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLacks ethyl groupVariable activity depending on other substituentsVariable antimicrobial effects

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:

  • Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound exhibited significant antiproliferative effects against MCF-7 cells with IC50 values as low as 1.1 μM .
  • Antimicrobial Evaluation : Research conducted by demonstrated that specific triazole derivatives showed effective inhibition against Staphylococcus aureus, with MIC values comparable to traditional antibiotics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Compound Name Aryl Group (Position 1) Amide Substituent Molecular Weight logP Bioactivity (GP% or IC50) Reference
Target Compound 4-Ethylphenyl 4-Chlorophenyl 355.8 4.39 Not reported
E141-0149 3-Chloro-4-fluorophenyl 4-Ethylphenyl 358.8 4.39 Anticancer (NCI-H522)
ZIPSEY 4-Chlorophenyl (S)-1-hydroxy-3-phenylpropan-2-yl 385.8 3.12 Not reported
LELHOB 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl 406.8 4.02 Not reported
Compound 10 (Bioorganic Chemistry) 4-Chlorophenyl Trifluoromethyl 363.7 4.15 GP = 68.09% (NCI-H522)
N-(3-Chloro-4-methoxyphenyl)-...methoxyphenyl 4-Methoxyphenyl 3-Chloro-4-methoxyphenyl 387.8 3.78 Not reported

Key Observations:

  • Amide Substitutions : Bulky substituents like (3-phenyl-1,2-oxazol-5-yl)methyl (LELHOB) increase molecular weight and logP compared to simpler aryl amides (e.g., 4-chlorophenyl) .
  • Trifluoromethyl Effects : The trifluoromethyl group in Compound 10 enhances growth inhibition (GP = 68.09%) against lung cancer cells, suggesting improved bioactivity compared to methyl-substituted analogs .

Physicochemical Properties

Solubility and Lipophilicity

  • logP/logD : The target compound and E141-0149 share identical logP values (4.39), indicating similar membrane permeability. In contrast, ZIPSEY (logP = 3.12) demonstrates higher hydrophilicity due to its hydroxyl-containing amide substituent .
  • Polar Surface Area (PSA) : E141-0149 has a PSA of 50.17 Ų, typical for triazole carboxamides with hydrogen-bond acceptors (e.g., carbonyl, triazole nitrogen). Lower PSA values correlate with improved blood-brain barrier penetration .

Anticancer Activity

  • NCI-H522 Sensitivity : Compounds with 4-chlorophenyl or trifluoromethyl groups (e.g., Compound 10, GP = 68.09%) show selective inhibition of lung cancer cells, likely via c-Met kinase targeting .
  • Mechanistic Diversity : Hybrids like QTC-4-MeOBnEA () exhibit multi-target effects in Alzheimer’s disease, suggesting triazole carboxamides’ adaptability in addressing complex pathologies .

Antibacterial and Antifungal Activity

  • Thiadiazole Hybrids : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () demonstrates enhanced antibacterial potency due to sulfur-containing heterocycles .

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